molecular formula C13H21FN4O B6630150 N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide

Cat. No. B6630150
M. Wt: 268.33 g/mol
InChI Key: WUCXERGVWGSBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of B-cell malignancies.

Mechanism of Action

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits BTK, a key signaling molecule in the BCR signaling pathway. BTK is essential for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide blocks BCR signaling and induces apoptosis in B-cells. N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has also been shown to inhibit other kinases in the BCR signaling pathway, including AKT and ERK, further contributing to its anti-tumor activity.
Biochemical and physiological effects:
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been shown to induce apoptosis in B-cells derived from CLL and MCL patients. In addition, N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits the activation of downstream signaling pathways that promote B-cell survival and proliferation. N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has also been shown to inhibit the production of cytokines and chemokines that contribute to the tumor microenvironment. These effects suggest that N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has potential as a therapeutic agent for the treatment of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has shown promising results in preclinical studies, suggesting that it may be effective in the treatment of B-cell malignancies. However, one limitation of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide is its potential toxicity, which may limit its clinical utility.

Future Directions

There are several future directions for the development of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide as a therapeutic agent. One potential direction is the investigation of combination therapies that include N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide and other targeted agents, such as venetoclax or lenalidomide. Another direction is the investigation of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Finally, the development of biomarkers that can predict response to N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide may help to identify patients who are most likely to benefit from treatment.

Synthesis Methods

The synthesis of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide involves several steps, starting from the reaction of 6-ethyl-5-fluoropyrimidin-4-amine with tert-butyl 2-bromoacetate to form tert-butyl 2-(6-ethyl-5-fluoropyrimidin-4-ylamino)acetate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide. The synthesis of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been reported in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL and MCL patients. In vivo studies in mouse models of CLL and MCL have demonstrated that N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide suppresses tumor growth and prolongs survival.

properties

IUPAC Name

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN4O/c1-6-9-10(14)11(16-7-15-9)17-8(2)12(19)18-13(3,4)5/h7-8H,6H2,1-5H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCXERGVWGSBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC(C)C(=O)NC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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